

# Application Notes and Protocols for Measuring Enzyme Kinetics with ONPG Substrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ONPG

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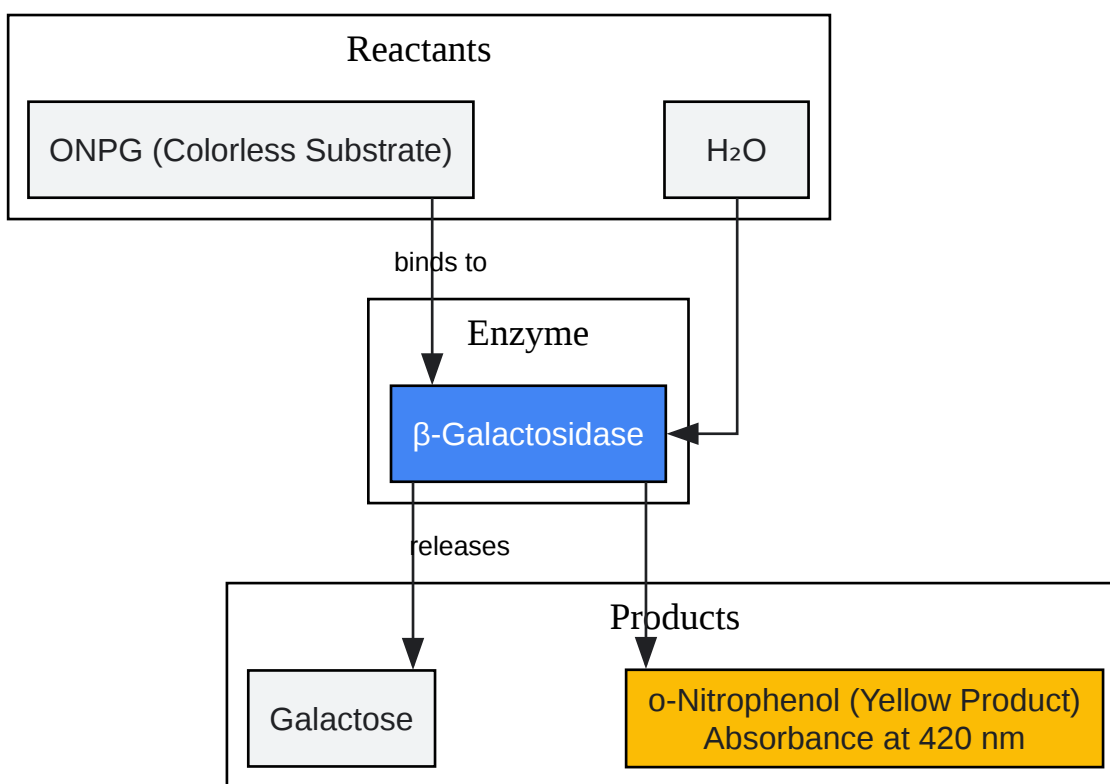
## Introduction

Enzyme kinetics studies are fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing new therapeutic agents. A widely used method for assaying the activity of  $\beta$ -galactosidase and other glycosidases involves the chromogenic substrate o-nitrophenyl- $\beta$ -D-galactopyranoside (**ONPG**).<sup>[1][2]</sup> This application note provides a detailed protocol for determining the kinetic parameters of enzymes using **ONPG**, including the Michaelis-Menten constant ( $K_m$ ) and maximum velocity ( $V_{max}$ ).

## Principle of the ONPG Assay

The **ONPG** assay is a colorimetric method used to measure the activity of  $\beta$ -galactosidase.<sup>[2]</sup> **ONPG** is a synthetic, colorless substrate that mimics lactose, the natural substrate for  $\beta$ -galactosidase.<sup>[2][3][4]</sup> The enzyme catalyzes the hydrolysis of **ONPG** into galactose and o-nitrophenol (ONP).<sup>[1][4][5]</sup> While **ONPG** is colorless, ONP is a yellow-colored compound with a maximum absorbance at 420 nm.<sup>[1][5][6]</sup> The rate of the yellow color development is directly proportional to the enzymatic activity of  $\beta$ -galactosidase.<sup>[2]</sup> This allows for a simple and continuous monitoring of the enzyme reaction.<sup>[5]</sup> The reaction can be stopped by adding a basic solution, such as sodium carbonate, which denatures the enzyme and stabilizes the yellow color of ONP.<sup>[2]</sup>

The enzymatic reaction is illustrated in the signaling pathway diagram below.



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Caption: Enzymatic hydrolysis of **ONPG** by  $\beta$ -galactosidase.

## Materials and Reagents

- Enzyme: Purified  $\beta$ -galactosidase or cell lysate containing the enzyme.
- Substrate: o-nitrophenyl- $\beta$ -D-galactopyranoside (**ONPG**)
- Buffer: Phosphate buffer, Tris-HCl, or other suitable buffer at the optimal pH for the enzyme. A common buffer is Z-buffer.
- Stopping Solution: 1 M Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>)
- Equipment:
  - Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm.<sup>[1]</sup>  
<sup>[2]</sup><sup>[5]</sup>

- Cuvettes or 96-well microplates.[\[1\]](#)[\[5\]](#)
- Pipettes
- Incubator or water bath
- Vortex mixer
- Timers

## Experimental Protocols

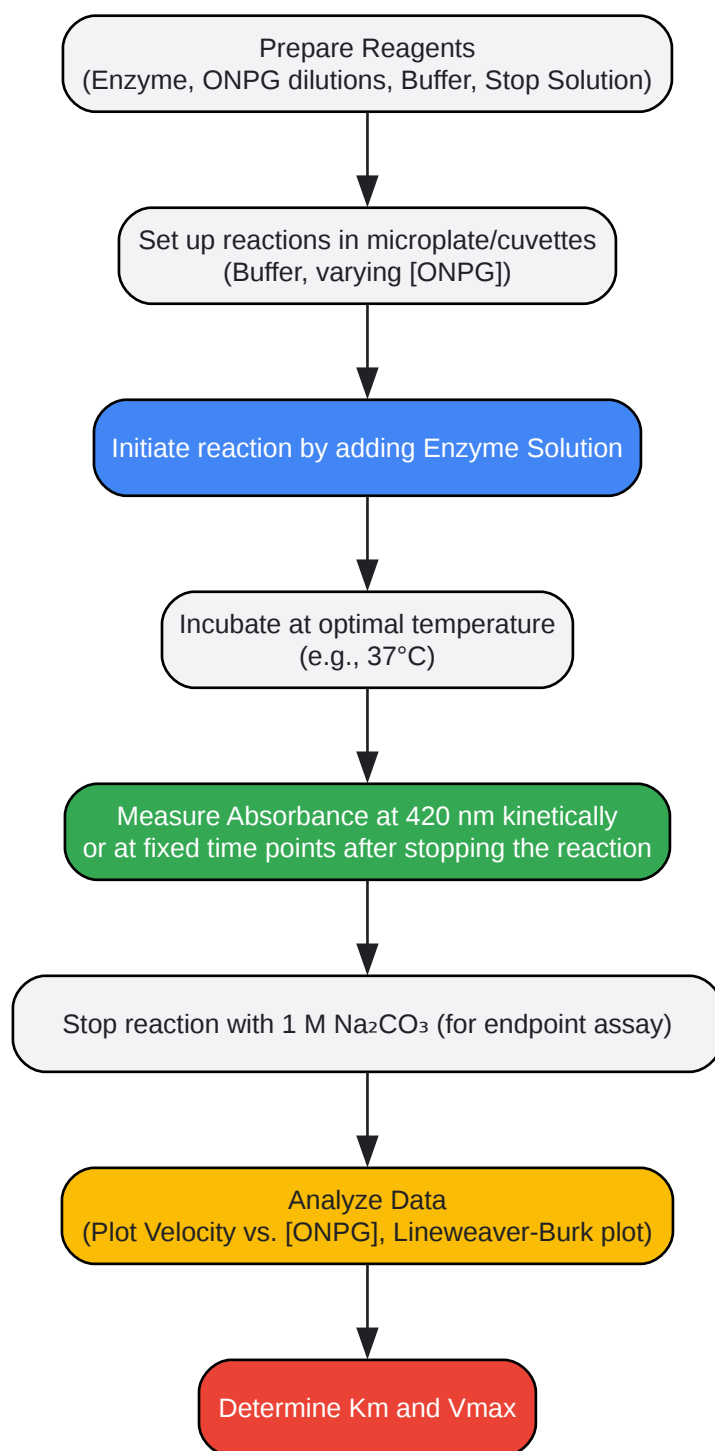
### Preparation of Reagents

- Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[\[5\]](#)
- **ONPG** Stock Solution: Dissolve **ONPG** in the assay buffer to a final concentration of 4 mg/mL or prepare a 20 mM stock solution.[\[1\]](#)[\[5\]](#) This solution should be freshly prepared.
- Assay Buffer: Prepare the appropriate buffer at the desired pH and concentration. For example, 0.1 M Tris-HCl with 0.001 M magnesium chloride, adjusted to the optimal pH of the enzyme.[\[7\]](#)
- Stopping Solution: Prepare a 1 M solution of sodium carbonate in deionized water.

### Enzyme Kinetics Assay Protocol

The following protocol is designed to determine the Michaelis-Menten kinetic parameters ( $K_m$  and  $V_{max}$ ). This involves measuring the initial reaction velocity at various substrate concentrations.[\[1\]](#)

Experimental Workflow Diagram



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Caption: Workflow for **ONPG**-based enzyme kinetics assay.

Step-by-Step Procedure:

- **Prepare Substrate Dilutions:** Prepare a series of **ONPG** dilutions in the assay buffer from a stock solution. The concentrations should typically range from 0.1 to 10 times the expected  $K_m$  value.
- **Set up the Reaction:** In a 96-well plate or cuvettes, add the assay buffer and the different concentrations of the **ONPG** substrate.<sup>[1]</sup> Prepare a blank for each substrate concentration containing the buffer and substrate but no enzyme.<sup>[7]</sup>
- **Equilibrate Temperature:** Pre-incubate the plate/cuvettes and the enzyme solution at the optimal temperature for the enzyme (e.g., 37°C or 50°C).<sup>[8]</sup>
- **Initiate the Reaction:** Add a fixed amount of the enzyme solution to each well/cuvette to start the reaction.<sup>[1]</sup> Mix quickly but gently.
- **Measure Absorbance:**
  - **Kinetic Assay:** Immediately place the plate in a microplate reader and measure the absorbance at 420 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-60 minutes).<sup>[1]</sup>
  - **Endpoint Assay:** After a specific incubation time (ensuring the reaction is still in the linear phase), stop the reaction by adding the stopping solution (1 M  $\text{Na}_2\text{CO}_3$ ).<sup>[2]</sup> Then, measure the absorbance at 420 nm.
- **Record Data:** Record the absorbance values over time for each substrate concentration.

## Data Analysis

- **Calculate Initial Velocity ( $v_0$ ):** For each substrate concentration, plot absorbance versus time. The initial velocity ( $v_0$ ) is the slope of the linear portion of this curve. Convert the rate of change in absorbance per minute ( $\Delta\text{Abs}/\text{min}$ ) to product concentration using the Beer-Lambert law ( $A = \epsilon cl$ ), where  $\epsilon$  is the molar extinction coefficient of o-nitrophenol.
- **Michaelis-Menten Plot:** Plot the initial velocity ( $v_0$ ) against the corresponding substrate concentration ( $[S]$ ). The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine  $K_m$  and  $V_{\text{max}}$ .<sup>[1]</sup>

- Lineweaver-Burk Plot: For a linear representation, create a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity ( $1/v_0$ ) against the reciprocal of the substrate concentration ( $1/[S]$ ). The y-intercept of the resulting straight line is  $1/V_{max}$ , the x-intercept is  $-1/K_m$ , and the slope is  $K_m/V_{max}$ .<sup>[7]</sup>

## Quantitative Data Summary

The kinetic parameters for  $\beta$ -galactosidase from different sources using **ONPG** as a substrate are summarized in the table below. Note that values can vary depending on the specific experimental conditions such as pH, temperature, and buffer composition.

Enzyme Source	$K_m$ (mM)	$V_{max}$ (units)	Optimal pH	Optimal Temperature ( $^{\circ}\text{C}$ )
Aspergillus oryzae	0.800	0.0864 A/min	7.5	- <sup>[7]</sup>
Lactobacillus plantarum HF571129	6.644	147.5 $\mu\text{mol min}^{-1} \text{mg}^{-1}$	6.5	50 <sup>[8]</sup>
E. coli	7.3-7.7	$\sim 37$ <sup>[3]</sup>	-	-
Penicillium woesei (recombinant)	5.2	93 <sup>[9]</sup>	-	-

## Conclusion

The **ONPG** assay is a robust, sensitive, and straightforward method for determining the kinetic properties of  $\beta$ -galactosidase and related enzymes. The detailed protocol and data analysis methods provided in this application note offer a solid foundation for researchers in academia and industry to perform reliable enzyme kinetic studies, crucial for drug discovery and development.

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